molecular formula C16H32O3 B14686393 Acetic acid;tetradec-10-en-1-ol CAS No. 35153-17-4

Acetic acid;tetradec-10-en-1-ol

Cat. No.: B14686393
CAS No.: 35153-17-4
M. Wt: 272.42 g/mol
InChI Key: WKFGLEAFVCYZCC-UHFFFAOYSA-N
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Description

Acetic acid;tetradec-10-en-1-ol, also known as 10-Tetradecen-1-ol acetate, is an organic compound with the molecular formula C16H30O2 and a molecular weight of 254.4082 g/mol . This compound is an ester formed from acetic acid and tetradec-10-en-1-ol. It is commonly used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetic acid;tetradec-10-en-1-ol can be synthesized through the esterification reaction between acetic acid and tetradec-10-en-1-ol. This reaction typically requires a catalyst, such as sulfuric acid, to proceed efficiently. The reaction is as follows:

CH3COOH+C14H27OHCH3COOC14H27+H2O\text{CH}_3\text{COOH} + \text{C}_{14}\text{H}_{27}\text{OH} \rightarrow \text{CH}_3\text{COO}\text{C}_{14}\text{H}_{27} + \text{H}_2\text{O} CH3​COOH+C14​H27​OH→CH3​COOC14​H27​+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. These processes often use continuous reactors to maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;tetradec-10-en-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

Acetic acid;tetradec-10-en-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid;tetradec-10-en-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may act on olfactory receptors in insects, influencing their behavior. The ester group can also undergo hydrolysis to release acetic acid and tetradec-10-en-1-ol, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;tetradec-10-en-1-ol is unique due to its specific double bond position, which can influence its reactivity and interaction with biological systems. This uniqueness makes it valuable in applications where specific chemical properties are required.

Properties

CAS No.

35153-17-4

Molecular Formula

C16H32O3

Molecular Weight

272.42 g/mol

IUPAC Name

acetic acid;tetradec-10-en-1-ol

InChI

InChI=1S/C14H28O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15;1-2(3)4/h4-5,15H,2-3,6-14H2,1H3;1H3,(H,3,4)

InChI Key

WKFGLEAFVCYZCC-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCCCCCCCCO.CC(=O)O

Origin of Product

United States

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